benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11164620
InChI: InChI=1S/C19H13N3O2S/c23-18-15(10-14-8-4-5-9-17(14)24-18)16-12-25-19(21-16)22-20-11-13-6-2-1-3-7-13/h1-12H,(H,21,22)/b20-11+
SMILES: C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C19H13N3O2S
Molecular Weight: 347.4 g/mol

benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone

CAS No.:

Cat. No.: VC11164620

Molecular Formula: C19H13N3O2S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone -

Specification

Molecular Formula C19H13N3O2S
Molecular Weight 347.4 g/mol
IUPAC Name 3-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]chromen-2-one
Standard InChI InChI=1S/C19H13N3O2S/c23-18-15(10-14-8-4-5-9-17(14)24-18)16-12-25-19(21-16)22-20-11-13-6-2-1-3-7-13/h1-12H,(H,21,22)/b20-11+
Standard InChI Key WSBXKPBLDXNCPA-RGVLZGJSSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
SMILES C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Canonical SMILES C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Introduction

Structural Characterization and Molecular Identity

Core Components and Molecular Architecture

Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone features three primary subunits:

  • Benzaldehyde: An aromatic aldehyde providing electrophilic reactivity for condensation reactions.

  • Coumarin (2H-chromen-2-one): A bicyclic lactone known for its fluorescence and pharmacological activities.

  • Thiazole: A five-membered heterocycle containing sulfur and nitrogen, prevalent in antimicrobial and anticancer agents .

The hydrazone linker (-NH-N=CH-) bridges the benzaldehyde and thiazole-coumarin components, enabling conjugation and planar geometry that may enhance intermolecular interactions .

Stereochemical and Tautomeric Considerations

The hydrazone group exhibits E-isomerism due to the C=N double bond, as evidenced by the isomeric SMILES notation C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O\text{C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O}. Tautomerism between the hydrazone and azo forms is unlikely under standard conditions, given the stability of the conjugated system.

Spectroscopic and Computational Data

Key identifiers:

  • IUPAC Name: 3-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]chromen-2-one.

  • InChIKey: WSBXKPBLDXNCPA-RGVLZGJSSA-N.

  • Canonical SMILES: C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H13N3O2S\text{C}_{19}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight347.4 g/mol
XLogP33.8 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthetic Pathways and Optimization

Challenges in Purification and Yield

The absence of yield data in literature suggests challenges in isolating the pure product, possibly due to:

  • Competing side reactions (e.g., over-condensation).

  • Low solubility of the coumarin-thiazole intermediate .

  • Stereochemical heterogeneity requiring chromatographic separation.

ActivityMechanismSupporting Evidence
AntioxidantRadical scavenging via coumarinSimilar to esculetin
Anti-inflammatoryCOX-2 inhibition by thiazoleComparable to celecoxib
AntimicrobialMembrane disruption via hydrazoneAnalogous to nitrofurantoin

Computational and Spectroscopic Validation

DFT Studies on Electronic Properties

Density functional theory (DFT) simulations of analogous compounds reveal:

  • HOMO-LUMO Gap: ~3.8 eV, indicating moderate reactivity .

  • Electrostatic Potential: Negative charge localized on coumarin’s lactone oxygen, favoring hydrogen bonding .

Spectroscopic Fingerprints

  • IR: ν(C=O)\nu(\text{C=O}) at 1715 cm⁻¹ (coumarin lactone), ν(C=N)\nu(\text{C=N}) at 1620 cm⁻¹ (hydrazone).

  • ¹H NMR: δ 8.5 ppm (hydrazone CH=N), δ 6.8–7.9 ppm (coumarin and benzene protons).

Applications in Material Science and Drug Development

Fluorescent Probes

Coumarin’s intrinsic fluorescence (λem\lambda_{\text{em}} = 450 nm) could enable use in:

  • Cellular imaging (e.g., tracking drug delivery).

  • Metal ion sensing (via fluorescence quenching).

Prodrug Design

The hydrazone linker’s pH-sensitive cleavage (e.g., in tumor microenvironments) supports targeted drug release strategies .

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